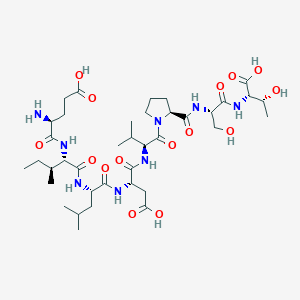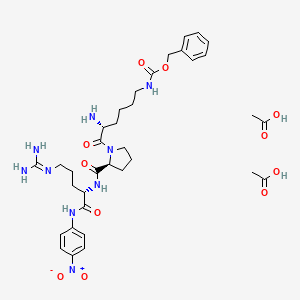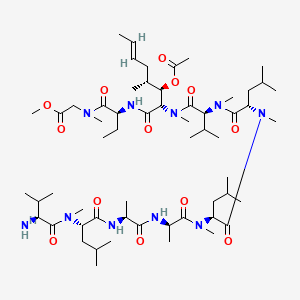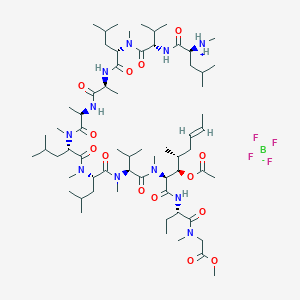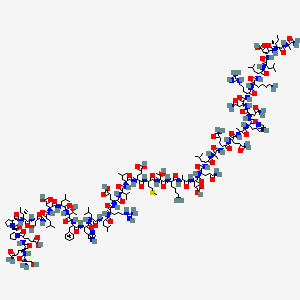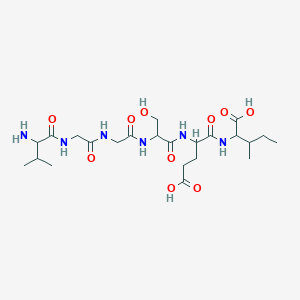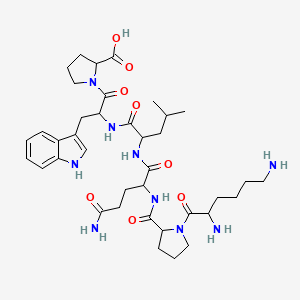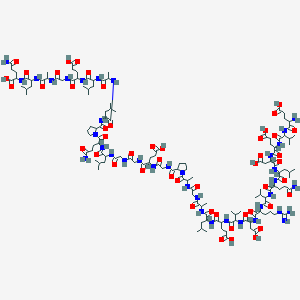
875910-01-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AGA-(C8R) HNG17, Humanin derivative is a potent humanin (HN) derivative. AGA-(C8R) HNG17, Humanin derivative completely suppresses neuronal cell death by Alzheimer's disease-relevant insults.
科学的研究の応用
Ethical and Societal Implications of Scientific Research
Scientific research, including areas such as genomics, synthetic biology, and nanotechnology, is increasingly shaping our lives. However, it also raises ethical and societal concerns. Policymakers are calling for attention to the ethical, legal, and social aspects of scientific research and technological developments, especially in new and emerging research areas (Schuurbiers & Fisher, 2009).
CRISPR-Cas9 in Genome Engineering
CRISPR-Cas9 technology has revolutionized genome engineering, allowing for editing or modulation of DNA sequences in any organism. This technology is critical for understanding the functional organization of the genome and linking genetic variations to biological phenotypes (Hsu, Lander, & Zhang, 2014).
Importance of Scientific Research in Society
Scientific research contributes significantly to understanding the universe and living things, creating technologies that benefit humanity and create wealth. The theme of the "Beauty and Benefits of Science" highlights the importance of science in addressing societal challenges (Press, 2013).
Nanoparticle Synthesis and Technological Development
The synthesis of new materials, such as nanoparticles, is a key focus of chemical research, driven by advancements in various industries like electronics. This synergy between scientific discovery and technological development has led to significant progress in materials science (Cushing, Kolesnichenko, & O'connor, 2004).
Balancing Scientific Progress with Ethical Considerations
In human biology research, questions arise about the limits of scientific research, especially in areas like genetic editing. The need for science to progress alongside philosophical and ethical thought for the benefit of the community is emphasized (Barracca, Patricelli, Milani, & Quintaliani, 2019).
Applications of CRISPR Technologies Beyond Biomedicine
CRISPR technologies, beyond their biomedical applications, are being employed in areas like crop and livestock breeding, antimicrobial engineering, and disease-carrying insect control (Barrangou & Doudna, 2016).
RNA-Guided Gene Activation
The development of Cas9-based transactivators, targeted by guide RNA molecules, has enabled specific activation of endogenous target genes in human cells. This presents a versatile approach for RNA-guided gene activation (Pérez‐Piñera et al., 2013).
Nanoscience and Nanotechnology in Europe
Research in nanostructures in Europe highlights new methods and properties of matter that could have applications in information technology, sensors, and new materials (Tolles, 1996).
Strengthening Scientific Credibility and Response to Misinformation
Addressing the loss of scientific credibility and the spread of misinformation involves reinforcing the education of scientific goals and methods, emphasizing the importance of rigor, robustness, and reproducibility in science (Vekemans, 2023).
Data Sharing Practices in Scientific Research
Data sharing is a crucial part of scientific research, enabling verification of results and further research. This study explores current data sharing practices and perceptions among scientists, highlighting the barriers and enablers of data sharing (Tenopir et al., 2011).
特性
CAS番号 |
875910-01-3 |
|---|---|
分子式 |
C₇₈H₁₃₄N₂₀O₂₄ |
分子量 |
1736.02 |
配列 |
One Letter Code: PAGASRLLLLTGEIDLP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



